molecular formula C24H32N2O6S B6572514 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide CAS No. 946295-04-1

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide

Cat. No.: B6572514
CAS No.: 946295-04-1
M. Wt: 476.6 g/mol
InChI Key: LKKOJUWRBHBQGF-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide is a synthetic small molecule designed for neuroscience and medicinal chemistry research. It is structurally characterized by a 1,2,3,4-tetrahydroquinoline core, a scaffold of significant interest in central nervous system (CNS) drug discovery. Tetrahydroquinoline derivatives are frequently investigated for their potential interactions with neurological targets . The compound's structure, which includes an ethanesulfonyl group and a 3,4,5-triethoxybenzamide moiety, suggests potential for modulating key biological pathways. Researchers can utilize this compound as a chemical probe to study the structure-activity relationships of tetrahydroquinoline derivatives, particularly in models relevant to complex I inhibition in the mitochondrial respiratory chain or other mechanisms associated with neuronal function and degeneration . This makes it a valuable tool for advancing the understanding of neuropharmacology and for generating lead compounds in preclinical research. This product is strictly For Research Use Only.

Properties

IUPAC Name

3,4,5-triethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-5-30-21-15-18(16-22(31-6-2)23(21)32-7-3)24(27)25-19-11-12-20-17(14-19)10-9-13-26(20)33(28,29)8-4/h11-12,14-16H,5-10,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKOJUWRBHBQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is typically constructed via cyclization or annulation reactions. A highly diastereoselective [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes has been reported to yield tetrahydroquinoline derivatives with excellent stereocontrol . For example, reacting 1a (ortho-tosylaminophenyl-p-QM) with α,α-dicyanoalkene 2a in dichloromethane (DCM) at room temperature with Cs₂CO₃ as a base produces the tetrahydroquinoline framework in 80% yield and >20:1 diastereoselectivity . Alternative bases like DBU further enhance reaction efficiency, achieving 93% yield in gram-scale syntheses .

Key Reaction Conditions for Annulation

ParameterOptimal Value
SolventDichloromethane (DCM)
BaseCs₂CO₃ or DBU
TemperatureRoom temperature
Diastereoselectivity>20:1

Introduction of the Ethanesulfonyl Group

Ethanesulfonylation at the tetrahydroquinoline’s 1-position is achieved using ethanesulfonyl chloride (CAS 594-44-5) . The reaction proceeds via nucleophilic substitution, where the secondary amine of the tetrahydroquinoline reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.

Typical Sulfonylation Protocol

  • Dissolve tetrahydroquinoline intermediate (1 eq) in anhydrous DCM.

  • Add TEA (2.5 eq) and cool to 0°C.

  • Slowly introduce ethanesulfonyl chloride (1.2 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via flash chromatography (silica gel, ethyl acetate/hexanes) .

This method yields the ethanesulfonyl-substituted tetrahydroquinoline with >85% purity, though moisture sensitivity of ethanesulfonyl chloride necessitates inert conditions .

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The triethoxybenzamide group is introduced via amide coupling, requiring prior synthesis of 3,4,5-triethoxybenzoyl chloride:

  • Ethylation of Gallic Acid :

    • React gallic acid with ethyl bromide (3 eq) and K₂CO₃ (3 eq) in DMF at 80°C for 24 hours to form 3,4,5-triethoxybenzoic acid .

    • Yield: 72–78% after recrystallization from ethanol/water.

  • Conversion to Acid Chloride :

    • Treat 3,4,5-triethoxybenzoic acid (1 eq) with thionyl chloride (SOCl₂, 3 eq) in anhydrous DCM under reflux for 4 hours.

    • Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride .

Amide Coupling to Form the Target Compound

The final step involves coupling the ethanesulfonyl-tetrahydroquinoline with 3,4,5-triethoxybenzoyl chloride. A two-step protocol ensures regioselectivity:

  • Activation of the Amine :

    • Treat the tetrahydroquinoline intermediate (1 eq) with NaH (1.2 eq) in DMF at 0°C to deprotonate the 6-position amine .

  • Acylation :

    • Add 3,4,5-triethoxybenzoyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Stir at room temperature for 6 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (ethyl acetate/hexanes, 1:4) .

Optimized Coupling Conditions

ParameterValue
SolventDMF
BaseNaH
Temperature0°C → room temperature
Yield65–70%

Challenges and Alternative Approaches

  • Regioselectivity Issues : Competing sulfonylation at the 6-position amine can occur if protection/deprotection strategies are omitted. Using bulky temporary protecting groups (e.g., tert-butyldimethylsilyl) during earlier steps mitigates this .

  • Low Solubility : The triethoxybenzamide group reduces solubility in polar solvents, complicating purification. Mixed solvent systems (e.g., DCM/methanol) improve chromatographic resolution .

  • Green Chemistry Alternatives : Recent studies suggest using polymer-supported sulfonylating agents to reduce waste, though yields remain suboptimal (50–55%) compared to classical methods .

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for ethanesulfonyl (δ 1.4 ppm, triplet, CH₃) and triethoxy groups (δ 1.2–1.4 ppm, multiplets, OCH₂CH₃).

  • HRMS : Molecular ion peak at m/z 545.18 (calculated for C₂₇H₃₃FN₂O₆S) .

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : Can form various oxidized derivatives.

  • Reduction: : Reduction typically impacts the quinoline ring, yielding partially reduced products.

  • Substitution: : Commonly undergoes substitution on the benzamide moiety, replacing ethoxy groups under specific conditions.

Common Reagents and Conditions
  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: : Nucleophiles like halides or thiols under basic or acidic conditions.

Major Products Formed

Oxidation can yield sulfone or sulfoxide derivatives. Reduction leads to varying degrees of hydrogenated quinolines. Substitution reactions create compounds with modified benzamide functionalities.

Scientific Research Applications

Chemistry
  • Catalysts: : Potential use as ligands in coordination chemistry.

  • Synthesis: : Intermediate in creating more complex molecules.

Biology
  • Biological Markers: : As probes in biochemical assays.

  • Inhibitors: : Potential as enzyme inhibitors, particularly against sulfonylation-sensitive targets.

Medicine
  • Pharmaceuticals: : Investigated for anti-inflammatory and anticancer properties.

  • Drug Delivery: : Modification of its structure to enhance delivery mechanisms for active pharmaceuticals.

Industry
  • Materials Science: : Used in the development of novel polymeric materials.

  • Agrochemicals: : Potential use in creating more effective pesticides or herbicides.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various enzymes and receptors, often via its sulfonyl and benzamide groups. It can inhibit specific biochemical pathways by binding to active sites or altering molecular configurations. Pathways impacted include oxidative stress responses and cellular proliferation signals.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analog, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide (CAS: 946284-86-2), shares the ethanesulfonyl-tetrahydroquinoline backbone but differs in its substituents:

  • Benzamide vs. Sulfonamide : The target compound features a benzamide group (CONH₂ linkage), whereas the analog has a sulfonamide (SO₂NH₂) group. Sulfonamides typically exhibit stronger hydrogen-bonding capacity and acidity compared to benzamides .
  • Substituent Pattern: The triethoxybenzamide (3,4,5-OCH₂CH₃) in the target compound contrasts with the 4-methoxy-3,5-dimethylbenzene-sulfonamide in the analog.

Physicochemical Properties

Property Target Compound Analog (CAS 946284-86-2)
Molecular Formula C₂₄H₃₁N₂O₆S C₂₀H₂₆N₂O₅S₂
Molecular Weight ~499.59 g/mol 438.56 g/mol
Key Functional Groups Ethanesulfonyl, triethoxybenzamide Ethanesulfonyl, methoxy-dimethylsulfonamide
Calculated LogP ~3.8 (higher hydrophobicity) ~2.9 (moderate hydrophobicity)

The higher molecular weight and LogP of the target compound suggest improved membrane permeability but reduced aqueous solubility compared to its analog.

Research Findings and Limitations

  • Synthetic Accessibility : The triethoxybenzamide moiety complicates synthesis due to steric challenges in introducing three ethoxy groups. This contrasts with the simpler methoxy-dimethyl substitution in the analog .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C24H32N2O6S
  • Molecular Weight : 476.6 g/mol
  • IUPAC Name : 3,4,5-triethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

The compound features a tetrahydroquinoline core linked to an ethanesulfonyl group and a triethoxybenzamide moiety. This unique combination contributes to its diverse biological activities.

This compound interacts with various molecular targets within biological systems:

  • Enzyme Inhibition : The sulfonyl group is known to interact with sulfonylation-sensitive targets in enzymes, potentially inhibiting their activity. This may affect metabolic pathways involving oxidative stress responses and cellular proliferation signals.
  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis. This binding can alter cellular responses and promote therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. Studies have shown that derivatives of tetrahydroquinoline compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bcl-2 family of proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy : In vitro studies conducted on various bacterial strains revealed that the compound exhibited inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamideC25H34N2O6SAnticancer activity
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamideC24H32N2O6SAntimicrobial properties

This table illustrates how variations in the sulfonyl group can influence biological activity while maintaining structural integrity.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide with high purity?

Answer:
Synthesis typically involves:

Core Formation : Constructing the tetrahydroquinoline scaffold via cyclization of substituted anilines with aldehydes or ketones under acidic conditions (e.g., HCl or H₂SO₄) .

Sulfonylation : Introducing the ethanesulfonyl group at the 1-position using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Benzamide Coupling : Reacting the intermediate with 3,4,5-triethoxybenzoyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .
Optimization :

  • Control reaction temperature (40–60°C) to avoid side reactions.
  • Use HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification, ensuring >95% purity .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Validation requires:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethanesulfonyl δ 3.1–3.3 ppm for CH₂; triethoxybenzamide aromatic protons δ 6.8–7.2 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Match molecular ion peak ([M+H]⁺) to theoretical mass (± 0.001 Da) .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and bond angles .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?

Answer:
Case Study :

  • 3,4,5-Triethoxy vs. 3,4,5-Trimethoxy :
    • Lipophilicity : Ethoxy groups (logP +0.5 vs. methoxy) enhance membrane permeability but may reduce aqueous solubility .
    • Enzyme Binding : Bulkier ethoxy groups in the benzamide moiety disrupt π-π stacking with hydrophobic enzyme pockets, reducing IC₅₀ by ~30% in kinase inhibition assays .
      Methodology :
  • Use isosteric replacements (e.g., ethoxy → methoxy) and compare IC₅₀ values via enzymatic assays (e.g., fluorescence polarization) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Answer:
Root Causes :

  • Assay Variability : Differences in enzyme sources (recombinant vs. native) or buffer pH affecting ionization .
  • Compound Stability : Hydrolysis of the sulfonamide group under acidic assay conditions (e.g., pH < 6) .
    Resolution Strategies :
  • Standardize assays using recombinant proteins (e.g., Baculovirus-expressed enzymes) and control pH (7.4 ± 0.2) .
  • Conduct stability studies (HPLC monitoring over 24 hours) to identify degradation products .

Advanced: What computational methods predict target interactions for this compound?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR), scoring interactions with ethanesulfonyl and benzamide groups .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD > 2 Å indicates poor target retention .
  • QSAR Models : Correlate triethoxy substitution patterns with IC₅₀ using descriptors like polar surface area and H-bond acceptors .

Basic: What are the recommended in vitro assays for preliminary biological screening?

Answer:

  • Anticancer : MTT assay (72-hour exposure, IC₅₀ calculation in HepG2 or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition ELISA (IC₅₀ comparison to celecoxib) .
  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO .

Advanced: How to design SAR studies for optimizing this compound’s pharmacokinetics?

Answer:
Key Parameters :

  • Metabolic Stability : Replace labile groups (e.g., ethoxy → trifluoroethoxy) to reduce CYP3A4-mediated oxidation .
  • Bioavailability : Introduce methyl groups ortho to the sulfonamide to block glucuronidation .
    Methodology :
  • Synthesize 10–15 analogs with systematic substitutions.
  • Test in hepatocyte microsomes and Caco-2 permeability assays .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix Interference : Co-eluting metabolites in plasma require UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions .
  • Low Sensitivity : Derivatize with p-nitrobenzyl bromide to enhance ionization in negative ESI mode .

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